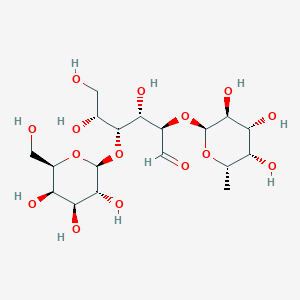

2-Fucosyllactose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fucosyllactose is a fucosylated neutral trisaccharide composed of L-fucose, D-galactose, and D-glucose units. It is the most prevalent human milk oligosaccharide naturally present in human breast milk, making up about 30% of all human milk oligosaccharides . It was first discovered in the 1950s in human milk . This compound is known for its significant role in infant nutrition and health, particularly in promoting the growth of beneficial gut bacteria and protecting against infectious diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The biosynthesis of 2-Fucosyllactose involves several key enzymes: phosphomannomutase, mannose-1-phosphate guanylyltransferase, GDP-D-mannose 4,6-dehydratase, GDP-L-fucose synthase, and α-1,2-fucosyltransferase . These enzymes facilitate the conversion of fructose to this compound through a series of metabolic engineering strategies . The process involves the deletion of key genes such as pfkA, pfkB, and pgi, and the optimization of co-expression systems for the enzymes .

Industrial Production Methods

Industrial production of this compound is primarily achieved through microbial fermentation using recombinant Escherichia coli strains . The fermentation broth undergoes membrane filtration and activated carbon adsorption to purify the compound . This method allows for the efficient production of this compound with high purity, making it suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fucosyllactose undergoes various chemical reactions, including enzymatic synthesis and degradation . The compound is resistant to gastrointestinal digestion and reaches the colon, where it is partially fermented by gut bacteria .

Common Reagents and Conditions

The enzymatic synthesis of this compound involves the use of recombinant α-L-fucosidase and β-galactosidase enzymes . These enzymes catalyze the transglycosylation reaction, using p-nitrophenyl-α-L-fucopyranoside as the donor and lactose as the acceptor .

Major Products Formed

The major products formed from the enzymatic reactions of this compound include lactose and fucose . These products are further utilized by gut bacteria, promoting their growth and activity .

Wissenschaftliche Forschungsanwendungen

2-Fucosyllactose has numerous scientific research applications in various fields:

Wirkmechanismus

2-Fucosyllactose exerts its effects through several mechanisms:

Selective Prebiotic Effects: It promotes the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli.

Short-Chain Fatty Acid Production: The fermentation of this compound by gut bacteria produces short-chain fatty acids, which have various health benefits.

Antimicrobial Effects: It hinders the growth of harmful bacteria by acting as a decoy for pathogen adhesion.

Vergleich Mit ähnlichen Verbindungen

2-Fucosyllactose is compared with other human milk oligosaccharides such as 3-Fucosyllactose and Lacto-N-tetraose . While all these compounds share similar prebiotic and antimicrobial properties, this compound is unique in its abundance and specific health benefits . Other similar compounds include:

3-Fucosyllactose: Another fucosylated oligosaccharide with similar prebiotic effects.

Lacto-N-tetraose: A tetrasaccharide with prebiotic and immune-modulating properties.

Eigenschaften

Molekularformel |

C18H32O15 |

|---|---|

Molekulargewicht |

488.4 g/mol |

IUPAC-Name |

(2R,3S,4R,5R)-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C18H32O15/c1-5-9(23)12(26)14(28)17(30-5)32-8(4-21)11(25)16(6(22)2-19)33-18-15(29)13(27)10(24)7(3-20)31-18/h4-20,22-29H,2-3H2,1H3/t5-,6+,7+,8-,9+,10-,11+,12+,13-,14-,15+,16+,17-,18-/m0/s1 |

InChI-Schlüssel |

CNOJZZIJFPFCLH-FDDKECLWSA-N |

Isomerische SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate](/img/structure/B13140582.png)

![5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13140635.png)

![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)